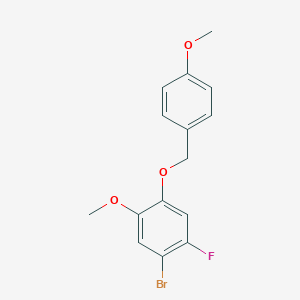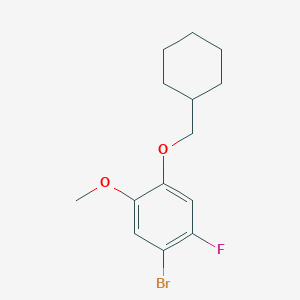
2,5-Dioxopyrrolidin-1-yl 2-(3-bromo-4-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 2-(3-bromo-4-methoxyphenyl)acetate is a chemical compound that features a pyrrolidinone ring and a bromo-methoxyphenyl group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(3-bromo-4-methoxyphenyl)acetate typically involves the esterification of 2-(3-bromo-4-methoxyphenyl)acetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings to ensure consistency and safety.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(3-bromo-4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation and reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, or ethers.
Ester hydrolysis: Products are 2-(3-bromo-4-methoxyphenyl)acetic acid and N-hydroxysuccinimide.
Oxidation and reduction: Products include hydroxylated or methylated derivatives of the original compound.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 2-(3-bromo-4-methoxyphenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Bioconjugation: The NHS ester group allows it to react with primary amines, making it useful for labeling proteins and peptides.
Materials Science: It can be used in the synthesis of polymers and other materials with specific functional properties.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(3-bromo-4-methoxyphenyl)acetate primarily involves its reactivity as an NHS ester. The compound can form stable amide bonds with primary amines, which is a key feature in bioconjugation and protein labeling. The bromo-methoxyphenyl group can participate in various chemical reactions, adding versatility to its applications .
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Similar in structure but lacks the methoxyphenyl group.
2,5-Dioxopyrrolidin-1-yl acrylate: Contains an acrylate group instead of the bromo-methoxyphenyl group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-(3-bromo-4-methoxyphenyl)acetate is unique due to the presence of both the NHS ester and the bromo-methoxyphenyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile tool in synthetic chemistry and bioconjugation .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(3-bromo-4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO5/c1-19-10-3-2-8(6-9(10)14)7-13(18)20-15-11(16)4-5-12(15)17/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGCKXNRPYMEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)ON2C(=O)CCC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester](/img/structure/B8173300.png)


